molecular formula C13H14O B8537004 1-(3,4-Dihydronaphth-2-yl)propan-2-one

1-(3,4-Dihydronaphth-2-yl)propan-2-one

Cat. No.: B8537004
M. Wt: 186.25 g/mol
InChI Key: ISVMFIBANYEUFI-UHFFFAOYSA-N
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Description

1-(3,4-Dihydronaphth-2-yl)propan-2-one is an organic compound featuring a partially saturated naphthalene ring (3,4-dihydronaphthyl) linked to a propan-2-one (acetone) moiety. The dihydronaphthyl group provides a balance between aromaticity and conformational flexibility, while the ketone functional group contributes to its reactivity in nucleophilic additions and condensations. Based on structural analysis, its inferred molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-(3,4-dihydronaphthalen-2-yl)propan-2-one

InChI

InChI=1S/C13H14O/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-5,9H,6-8H2,1H3

InChI Key

ISVMFIBANYEUFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC2=CC=CC=C2CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(3,4-Dihydronaphth-2-yl)propan-2-one with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C₁₃H₁₄O 186.25 Dihydronaphthyl, ketone Inferred
1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one C₇H₁₁NO 125.17 Pyrrol ring (N-heterocycle), ketone
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol C₁₈H₁₉NOS 297.41 Naphthol, methylamino, thiophene substituents
1-(6-Isopropyl-2,4-dithioxo-thieno[2,3-d]pyrimidin-5-yl)-propan-2-one C₁₁H₁₄OS₂ 242.35 Thieno-pyrimidin, dithioxo, ketone

Key Observations :

  • Aromatic vs.
  • Functional Groups: The ketone in the target compound differs from the hydroxyl and amine groups in ’s naphthol derivatives, impacting solubility and reactivity .
Physical and Chemical Properties
  • Lipophilicity : The dihydronaphthyl group likely increases lipophilicity compared to smaller heterocycles (e.g., pyrrol in ), influencing bioavailability .
  • Reactivity : The ketone’s electrophilic carbonyl group may undergo nucleophilic additions, contrasting with ’s hydroxyl-group-dominated chemistry (e.g., hydrogen bonding or esterification) .
Crystallographic and Analytical Considerations

This suggests that structural analysis of similar compounds relies on X-ray diffraction and computational modeling .

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